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Target
Reported IC₅₀ /
Activity

Experimental Context & Key Findings

FGFR1 IC₅₀ = 1.9 μM [1]

[2] [3]

Biochemical kinase assay; primary target identified [1]

[2].

FGFR2 Inhibited [1] [3] Cellular assays; blocks responses mediated by

FGFR2 [1] [3].

FGFR3 Inhibited [1] [3] Cellular assays; blocks responses mediated by

FGFR3 [1] [3].

FGFR4 Inhibited [1] [3] Cellular assays; blocks FGF19 (FGFR4 ligand)-

induced capillary tube formation [1] [3].

Cellular Efficacy
(Proliferation)

IC₅₀ = 31 ± 1.6 nM

[2] [3]

Inhibition of FGF2-induced endothelial cell (EC)

proliferation [2] [3].

Cellular Efficacy
(Migration)

IC₅₀ = 15.2 ± 4.5

nM [2] [3]

Inhibition of FGF2-induced endothelial cell (EC)

migration [2] [3].

Detailed Experimental Evidence and Protocols

SSR128129E functions as a multi-FGFR inhibitor and its high potency in cellular assays compared to

biochemical IC₅₀ is a hallmark of its allosteric mechanism [4] [1] [5].
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In Vitro Models and Efficacy: SSR128129E demonstrates nanomolar potency in blocking FGFR

signaling across various cell lines, including human umbilical vein endothelial cells (HUVECs),
porcine aortic endothelial (PAE) cells, and various tumor cell lines (e.g., murine pancreatic Panc02)

[1] [3] [6]. It inhibits cellular processes like proliferation, migration, and lamellipodia formation induced
by various FGF ligands (FGF1, FGF2, FGF7, FGF19) [3] [6].

Key Experimental Protocols:
Scintillation Proximity Assay (SPA) for Binding: This protocol assesses the compound's

ability to interfere with the binding of a radiolabeled FGF ligand (125I-FGF-2) to the soluble
extracellular domain of FGFR (FGFR-1IIIcß - Fc Chimera) [1] [2].

Cell Proliferation Assay (e.g., CellTiter 96 AQueous): This method involves seeding cells in
96-well plates, starving them, then treating them with SSR128129E and mitogens like FGF2.

After 72 hours, cell viability is measured to determine the inhibitory concentration 50 (IC₅₀) [1]
[2].

In Vivo Efficacy: Oral administration of SSR128129E (at 30 mg/kg) has shown efficacy in multiple
mouse models, inhibiting the growth and metastasis of various tumors (e.g., pancreatic, breast, and

colon cancer) [1] [3] [6]. It also showed benefits in models of arthritis and atherosclerosis [1] [6].

Unique Allosteric Mechanism of Action

SSR128129E has a distinct mechanism compared to conventional ATP-competitive inhibitors, which you

can visualize in the diagram below.

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 6 Tech Support

https://www.smolecule.com/products/s548012?utm_src=pdf-body
https://www.invivochem.com/ssr128129e.html
https://www.medchemexpress.com/SSR128129E.html?srsltid=AfmBOopqPsj9WB4cmkspZGGUpuUOimPFer1s5tqgL_K3m9mP7DmxXiVZ
https://www.biocrick.com/SSR128129E-BCC4498.html
https://www.medchemexpress.com/SSR128129E.html?srsltid=AfmBOopqPsj9WB4cmkspZGGUpuUOimPFer1s5tqgL_K3m9mP7DmxXiVZ
https://www.biocrick.com/SSR128129E-BCC4498.html
https://www.invivochem.com/ssr128129e.html
https://www.selleckchem.com/products/ssr128129e.html
https://www.smolecule.com/products/s548012?utm_src=pdf-body
https://www.invivochem.com/ssr128129e.html
https://www.selleckchem.com/products/ssr128129e.html
https://www.smolecule.com/products/s548012?utm_src=pdf-body
https://www.invivochem.com/ssr128129e.html
https://www.medchemexpress.com/SSR128129E.html?srsltid=AfmBOopqPsj9WB4cmkspZGGUpuUOimPFer1s5tqgL_K3m9mP7DmxXiVZ
https://www.biocrick.com/SSR128129E-BCC4498.html
https://www.invivochem.com/ssr128129e.html
https://www.biocrick.com/SSR128129E-BCC4498.html
https://www.smolecule.com/products/s548012?utm_src=pdf-body
https://www.smolecule.com/products/s548012?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Normal FGFR Activation

SSR128129E Allosteric Inhibition

FGF Ligand

FGFR Extracellular Domain
(D2-D3)

 Binds orthosteric site

FGFR Transmembrane Domain Induces conformational change
Prevents receptor internalization

SSR128129E

 Binds allosteric site

FGFR Kinase Domain
(ATP-binding site)

 Activates

Downstream Signaling
(Proliferation, Migration)

 ON

Downstream Signaling
(Proliferation, Migration)

 OFF  Blocks activation

Click to download full resolution via product page

As shown, SSR128129E binds to the extracellular domain of FGFR, inducing a conformational change that

inhibits FGF-induced signaling and receptor internalization without competing with FGF for binding [4] [7]

[5]. This extracellular, allosteric mechanism is distinct from typical kinase inhibitors that target the

intracellular ATP-binding pocket [8].

Comparison with Other FGFR Inhibitors

SSR128129E represents a different class of FGFR inhibitor. The table below contrasts it with some ATP-

competitive inhibitors.
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Inhibitor Name Mechanism Type
Primary FGFR
Targets

Key Clinical/Preclinical Stage

SSR128129E Extracellular,

Allosteric [4] [5]

Pan-FGFR

(FGFR1-4) [1]

Preclinical research [1] [3]

Erdafitinib (JNJ-
42756493)

ATP-competitive,

Type I [8]

Pan-FGFR [8] FDA-approved (metastatic urothelial

carcinoma) [8]

AZD4547 ATP-competitive,

Type I [8]

FGFR1-3 [8] Phase I/II clinical trials [8]

Pemigatinib ATP-competitive [9] FGFR1-3 [9] FDA-approved

(cholangiocarcinoma) [9]

Strategic Research Considerations

For your research and development comparisons, consider these points:

Key Advantage: The allosteric mechanism may offer higher selectivity and different resistance

profiles compared to ATP-competitive drugs [4] [5].
Research Applications: Preclinical studies highlight its potential not only in cancer but also in

inflammatory diseases like arthritis and in modulating the tumor microenvironment [1] [10] [6].
Differentiating Data: When comparing inhibitors, note the critical difference between biochemical
IC₅₀ (μM range for kinase binding) and cellular IC₅₀ (nM range for functional effects), which is a
recognized feature of allosteric modulators [1] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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